N-(2-chloropyridin-3-yl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide
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Overview
Description
N-(2-chloropyridin-3-yl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a dimethoxyphenyl group, and a trifluoromethylpyrimidinyl group, all connected through a sulfonyl butanamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-3-yl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide typically involves multiple steps, including the preparation of intermediate compounds. The process may start with the chlorination of pyridine to obtain 2-chloropyridine, followed by the introduction of the dimethoxyphenyl and trifluoromethylpyrimidinyl groups through various coupling reactions. The final step involves the formation of the sulfonyl butanamide linkage under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-3-yl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-chloropyridin-3-yl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-3-yl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
REAlRh compounds: Equiatomic compounds with similar structural characteristics.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound with comparable chemical properties.
Uniqueness
N-(2-chloropyridin-3-yl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its complex structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20ClF3N4O5S |
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Molecular Weight |
544.9 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanamide |
InChI |
InChI=1S/C22H20ClF3N4O5S/c1-34-16-8-7-13(11-17(16)35-2)15-12-18(22(24,25)26)30-21(29-15)36(32,33)10-4-6-19(31)28-14-5-3-9-27-20(14)23/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,28,31) |
InChI Key |
ZVJBPVOVKFEUJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=C(N=CC=C3)Cl)C(F)(F)F)OC |
Origin of Product |
United States |
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